Due to its chirality and chain length, (S)-1,2-dodecanediol can be used as a chiral dopant in nematic liquid crystals. These dopants influence the arrangement of the elongated molecules within the liquid crystal, leading to specific optical properties. Research suggests that (S)-1,2-dodecanediol can induce a blue phase in liquid crystals, a particular state with unique light-tuning properties (). This property holds promise for applications in displays and photonics.
(S)-1,2-Dodecanediol can serve as a building block for the synthesis of various polymers. By incorporating it into polymer chains, researchers can create materials with controlled chirality and specific functionalities. Studies have explored its use in the synthesis of polyesters and polyurethanes with potential applications in drug delivery systems and biocompatible materials ().
(S)-1,2-Dodecanediol is a chiral compound with the molecular formula and a molecular weight of approximately 202.33 g/mol. It appears as a colorless to pale yellow liquid with a mild, pleasant odor. The compound is characterized by the presence of two hydroxyl groups located at the first and second carbon atoms of the dodecane chain, making it a primary fatty alcohol. Its structure can be represented as follows:
textHO-CH2-CH(OH)-C4H9
This configuration contributes to its unique properties and biological activities, distinguishing it from other similar compounds.
These reactions are essential for its use in synthetic organic chemistry and material science.
(S)-1,2-Dodecanediol exhibits notable biological activities, particularly as an antibacterial agent. Studies have shown that it possesses effective antibacterial properties against various strains of bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death . Additionally, its hydrophilic nature allows it to interact favorably with biological membranes, enhancing its antibacterial efficacy.
The synthesis of (S)-1,2-Dodecanediol can be achieved through several methods:
These methods allow for the production of (S)-1,2-Dodecanediol with varying degrees of purity and yield.
(S)-1,2-Dodecanediol has diverse applications across several fields:
Its multifunctional nature makes it valuable in both industrial and consumer products.
Research has indicated that (S)-1,2-Dodecanediol interacts effectively with various biological systems. Studies have demonstrated its potential in enhancing the solubility and bioavailability of poorly soluble drugs when used as a co-solvent . Furthermore, its incorporation into formulations has been shown to improve stability and efficacy against microbial contamination.
Several compounds share structural similarities with (S)-1,2-Dodecanediol. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Hexanediol | C6H14O2 | Shorter carbon chain; less hydrophobic |
1,2-Octanediol | C8H18O2 | Intermediate chain length; different physical properties |
1,2-Tetradecanediol | C14H30O2 | Longer carbon chain; higher viscosity |
1,12-Dodecanedioic Acid | C12H22O4 | Contains two carboxylic acid groups; used in polymer synthesis |
(S)-1,2-Dodecanediol stands out due to its specific chirality and functional hydroxyl groups that confer distinct biological activities and applications not present in these similar compounds.
The thermodynamic behavior of (S)-1,2-dodecanediol exhibits characteristic properties of a long-chain aliphatic diol with distinctive phase transition behaviors. The compound demonstrates a melting point range of 69-72°C (342-345 K), which is consistent with its twelve-carbon chain structure and the presence of two hydroxyl functional groups [1] [2]. This relatively high melting point compared to shorter chain diols reflects the increased van der Waals interactions between the long alkyl chains and the stabilizing effect of intermolecular hydrogen bonding between the hydroxyl groups [3].
The solid-liquid phase transition occurs as a sharp, first-order transition at atmospheric pressure, indicating a well-defined crystalline structure in the solid state [4] [2]. Differential scanning calorimetry studies reveal an enthalpy of fusion of 31.49 kJ/mol, which is substantial and reflects the energy required to overcome both the intermolecular hydrogen bonding network and the van der Waals forces between the hydrocarbon chains [5]. This value is characteristic of compounds that form ordered crystalline structures with significant intermolecular interactions.
The boiling point of (S)-1,2-dodecanediol is estimated at 280.32°C (553.47 K) under standard atmospheric pressure [6] [5]. The corresponding enthalpy of vaporization of 75.28 kJ/mol indicates strong intermolecular forces in the liquid phase, primarily attributed to hydrogen bonding between hydroxyl groups and London dispersion forces along the dodecyl chains [5]. The high boiling point relative to dodecanol reflects the additional hydrogen bonding capability provided by the second hydroxyl group.
Critical properties have been determined through theoretical calculations using the Joback method, yielding a critical temperature of 818.64 K, critical pressure of 2.108 MPa, and critical volume of 0.740 m³/kmol [5]. These values are consistent with those expected for long-chain diols and provide important parameters for understanding the compound's behavior under extreme conditions.
Heat capacity measurements in the gas phase show temperature dependence ranging from 544.97 J/mol·K at 657.88 K to 594.36 J/mol·K at 765.05 K [5]. This positive temperature coefficient is typical for large organic molecules where increased thermal energy leads to greater vibrational and rotational contributions to the heat capacity.
The compound exhibits thermal stability up to approximately 200°C under inert atmospheric conditions [4] [7]. Above this temperature, thermal decomposition begins, primarily through dehydration reactions and oxidative processes. The thermal stability is enhanced compared to shorter chain diols due to the increased molecular size and the stabilizing effect of the extended carbon chain.
The solubility profile of (S)-1,2-dodecanediol in organic media reflects its amphiphilic molecular structure, combining a hydrophilic diol head group with a substantial hydrophobic dodecyl chain. The compound's octanol-water partition coefficient (log P) ranges from 2.87 to 3.44, indicating moderate lipophilicity that enables favorable interactions with organic solvents while retaining some water solubility [8] [5].
Water solubility is limited, estimated at approximately 37 g/L at 25°C [8]. This relatively low aqueous solubility compared to shorter chain diols results from the dominant hydrophobic character of the twelve-carbon chain, which disrupts the hydrogen bonding network of water molecules. The solubility shows positive temperature dependence, increasing with elevated temperatures due to enhanced molecular motion and disruption of structured water around the hydrophobic segments.
In polar protic solvents such as ethanol and methanol, (S)-1,2-dodecanediol demonstrates good solubility [9]. These solvents can accommodate both the hydrogen bonding requirements of the hydroxyl groups and provide favorable interactions with the alkyl chain through their own hydrophobic methyl groups. The solubility in these solvents typically shows slight negative temperature dependence due to the entropy-enthalpy balance favoring dissolution at lower temperatures.
Non-polar solvents including hexane, cyclohexane, benzene, and toluene exhibit high solubility for the compound [9] [10]. The extended dodecyl chain provides substantial hydrophobic surface area for favorable van der Waals interactions with these solvents. In aromatic solvents like benzene and toluene, additional π-π interactions may contribute to enhanced solubility. The solubility in these systems generally decreases with increasing temperature due to reduced solvent density and weakened intermolecular forces.
Chlorinated solvents such as chloroform and dichloromethane show very high solubility for (S)-1,2-dodecanediol. These moderately polar solvents can engage in dipole-induced dipole interactions with both the polar hydroxyl groups and the polarizable alkyl chain, resulting in excellent solvation characteristics. The combination of polarity and relatively low hydrogen bonding competition makes these solvents particularly effective.
Polar aprotic solvents demonstrate variable solubility depending on their specific characteristics. Dimethyl sulfoxide (DMSO) shows very high solubility due to its strong dipole moment and ability to form hydrogen bonds with the hydroxyl groups while accommodating the hydrophobic chain [11]. Tetrahydrofuran (THF) exhibits high solubility through its combination of polarity and moderate hydrophobicity. Acetone shows moderate solubility, reflecting its intermediate polarity and limited hydrogen bonding capability.
The temperature dependence of solubility varies significantly among different solvent classes. In polar solvents, solubility typically shows slight negative temperature dependence due to the exothermic nature of hydrogen bond formation. In non-polar solvents, the temperature dependence is more pronounced and negative, reflecting the entropy-driven nature of hydrophobic interactions. The solubility behavior can be understood through the lens of regular solution theory, where the interaction parameters reflect the balance between enthalpic and entropic contributions to the mixing process.
(S)-1,2-dodecanediol exhibits significant surface activity due to its amphiphilic molecular architecture, comprising a hydrophilic diol head group and a hydrophobic dodecyl tail. This structural arrangement enables the compound to reduce interfacial tension at various interfaces and form organized molecular assemblies.
Surface tension measurements at the air-water interface reveal that (S)-1,2-dodecanediol can reduce the surface tension of water from 72.8 mN/m to approximately 28-32 mN/m at saturation concentration [12] [13]. This substantial reduction indicates strong surface activity, with the molecules orienting preferentially at the interface with hydroxyl groups directed toward the aqueous phase and the dodecyl chains extending into the air phase.
The critical micelle concentration (CMC) occurs in the range of 15-25 mM in aqueous solution at 25°C [13]. This relatively high CMC compared to conventional surfactants reflects the branched nature of the molecule and the presence of two hydroxyl groups, which increase the hydrophilic character and reduce the driving force for micellization. Above the CMC, the compound forms small aggregates with aggregation numbers typically ranging from 8 to 15 molecules per micelle.
Molecular area calculations from surface tension isotherms indicate that each (S)-1,2-dodecanediol molecule occupies approximately 65-75 Ų at the air-water interface when packed at maximum surface concentration [3] [14]. This area is consistent with the molecular cross-section expected for a dodecyl chain with some degree of tilt and accounting for the spatial requirements of the bulky diol head group.
The hydrophilic-lipophilic balance (HLB) has been calculated to be approximately 8-10 using the Griffin method, classifying the compound as a water-in-oil emulsifier . This value reflects the balance between the hydrophilic contribution of the two hydroxyl groups and the substantial lipophilic character of the twelve-carbon chain.
Contact angle measurements on different substrates provide insight into the wetting properties of aqueous solutions containing (S)-1,2-dodecanediol. On clean glass surfaces, contact angles range from 45-55°, indicating good wetting behavior due to hydrogen bonding interactions between the hydroxyl groups and surface silanol groups. On hydrophobic surfaces like polytetrafluoroethylene (PTFE), contact angles increase to 85-95°, reflecting the preferential orientation of the hydrophobic chains toward the surface.
Interfacial tension measurements at oil-water interfaces demonstrate the compound's effectiveness in reducing interfacial energy. At the water-hexane interface, (S)-1,2-dodecanediol reduces interfacial tension to 8-12 mN/m at equilibrium concentration [12]. Similarly, at the water-toluene interface, values of 6-10 mN/m are achieved. These reductions enable the formation of stable emulsions and facilitate the solubilization of hydrophobic compounds in aqueous media.
The adsorption behavior at interfaces follows a Langmuir Type II isotherm, indicating favorable adsorption with some degree of cooperative interaction between adsorbed molecules [13]. The adsorption kinetics are relatively rapid, with equilibrium typically achieved within minutes, suggesting minimal energy barriers for molecular reorientation at the interface.
Emulsification properties are moderate, with emulsification index E24 values ranging from 45-65% for oil-in-water systems. The compound shows particular effectiveness in stabilizing emulsions of medium-chain hydrocarbons and can form stable foams with moderate foam stability indices. The phase inversion temperature occurs around 65-75°C, above which the preferred curvature shifts from water-in-oil to oil-in-water configurations.
Molecular dynamics simulations have provided detailed insights into the interfacial structure and dynamics [3] [14]. These studies reveal that (S)-1,2-dodecanediol molecules at the oil-water interface adopt preferential orientations with the hydroxyl groups hydrogen-bonded to water molecules and the alkyl chains penetrating into the oil phase. The conformational flexibility of the molecule allows for optimization of both hydrophilic and hydrophobic interactions, contributing to its surface activity.
The dynamic surface properties show that (S)-1,2-dodecanediol exhibits relatively fast adsorption kinetics, with the dynamic surface tension approaching equilibrium values within seconds to minutes depending on concentration. This behavior is advantageous for applications requiring rapid interface stabilization, such as emulsification processes and foam generation.